molecular formula C9H14O3 B11947744 7-Oxo-8-nonenoic acid CAS No. 200724-93-2

7-Oxo-8-nonenoic acid

Cat. No.: B11947744
CAS No.: 200724-93-2
M. Wt: 170.21 g/mol
InChI Key: ULPCQFRHLZORMS-UHFFFAOYSA-N
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Description

7-Oxo-8-nonenoic acid is a medium-chain keto acid with a unique structure that includes a keto group at the seventh carbon and a double bond between the eighth and ninth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-8-nonenoic acid can be achieved through several methods. One common approach involves the oxidation of 8-nonenoic acid using specific oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective formation of the keto group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes. These processes are designed to optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of packed-bed reactors and catalytic hydrogenation techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Oxo-8-nonenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of 7-hydroxy-8-nonenoic acid.

    Substitution: The compound can participate in substitution reactions where the keto group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

7-Oxo-8-nonenoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Oxo-8-nonenoic acid involves its interaction with specific molecular targets and pathways. The keto group at the seventh carbon is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various adducts. These interactions can modulate enzyme activity and influence metabolic pathways. The compound’s double bond also allows for additional reactivity, including the formation of epoxides and other reactive intermediates .

Comparison with Similar Compounds

    8-Amino-7-oxononanoic acid: This compound has an amino group instead of a double bond and is involved in biotin biosynthesis.

    7-Hydroxy-8-nonenoic acid: This compound is formed by the reduction of 7-Oxo-8-nonenoic acid and has a hydroxyl group instead of a keto group.

Uniqueness: this compound is unique due to its specific structure, which includes both a keto group and a double bond. This combination of functional groups provides the compound with distinct reactivity and makes it a valuable intermediate in various chemical reactions and industrial processes .

Properties

CAS No.

200724-93-2

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

7-oxonon-8-enoic acid

InChI

InChI=1S/C9H14O3/c1-2-8(10)6-4-3-5-7-9(11)12/h2H,1,3-7H2,(H,11,12)

InChI Key

ULPCQFRHLZORMS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CCCCCC(=O)O

Origin of Product

United States

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